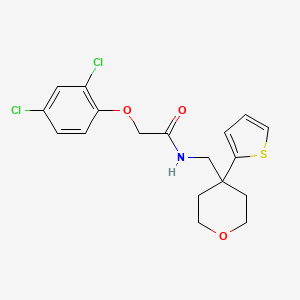
2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19Cl2NO3S and its molecular weight is 400.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy group and a thiophene-substituted tetrahydropyran moiety. This combination suggests potential biological activity, particularly in areas such as herbicide efficacy and antimicrobial properties. This article reviews the biological activities associated with this compound, presenting data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound includes key functional groups that are known for their biological activities:
- Dichlorophenoxy Group : Known for its herbicidal properties, particularly as a plant growth regulator.
- Tetrahydropyran Ring : Often associated with various pharmacological activities.
- Thiophene Ring : Recognized for its role in enhancing biological activity due to its electron-donating properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
- Herbicidal Activity
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that the compound may also possess antibacterial or antifungal properties .
-
Pharmacological Activity
- Compounds containing similar scaffolds have been reported to exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and potentially anticancer activities. The presence of the tetrahydropyran ring is particularly noteworthy as it has been linked to diverse biological effects in medicinal chemistry .
Case Study 1: Herbicidal Efficacy
A study investigating the herbicidal activity of various dichlorophenoxy derivatives found that compounds similar to our target compound exhibited significant growth inhibition in broadleaf weeds. The mechanism involved the disruption of protein synthesis and cellular division in plant tissues .
Case Study 2: Antimicrobial Screening
Research conducted on thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL against various pathogens, indicating moderate antibacterial activity .
Data Tables
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETBXGFFTVWONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














